![molecular formula C15H18N2O2 B7590020 Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)
Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate, commonly known as EMAQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. EMAQA is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of EMAQA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. EMAQA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, EMAQA has been reported to inhibit the replication of various viruses, including HIV and HCV.
Biochemical and Physiological Effects:
EMAQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EMAQA has also been reported to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. In addition, EMAQA has been shown to inhibit the replication of various viruses, which may be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
EMAQA has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. However, EMAQA has some limitations for lab experiments. It is unstable in aqueous solutions, and its solubility is limited in some organic solvents. In addition, EMAQA may exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on EMAQA. One area of research is the development of novel drugs based on EMAQA for the treatment of various diseases, including cancer, viral infections, and inflammation. Another area of research is the study of the structure and function of proteins and enzymes using EMAQA as a probe. In addition, further studies are needed to elucidate the mechanism of action of EMAQA and its potential side effects.
Synthesemethoden
EMAQA can be synthesized using various methods, including the reaction of quinoline-6-carboxaldehyde with methylamine and ethyl 2-bromoacetate, followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of quinoline-6-carboxylic acid with N-methyl-N-(quinolin-6-ylmethyl)amine and ethyl chloroacetate, followed by cyclization with sodium hydride. Both methods have been reported to yield EMAQA in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
EMAQA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, EMAQA has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess anti-inflammatory and antioxidant properties. In drug discovery, EMAQA has been used as a lead compound for the development of novel drugs targeting various diseases, including cancer, viral infections, and inflammation. In biochemistry, EMAQA has been used as a probe for studying the structure and function of proteins and enzymes.
Eigenschaften
IUPAC Name |
ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-19-15(18)11-17(2)10-12-6-7-14-13(9-12)5-4-8-16-14/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTBYHGVZUOTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC2=C(C=C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.